Methyl 2-(cyclopropylamino)acetate hydrochloride

Solid-state characterization Crystallinity Thermal analysis

Researchers requiring conformationally constrained glycine building blocks often face supply inconsistencies with hygroscopic free-base liquids. Methyl 2-(cyclopropylamino)acetate hydrochloride (CAS 182291-97-0) solves this as a crystalline, non-hygroscopic HCl salt (mp 159-161 °C) enabling reproducible weighing. • Privileged fragment for CCR5 antagonists, HIV protease inhibitors, and Nav channel modulators • Measured logP 0.177 - ideal for fragment library inclusion with balanced solubility/permeability • Available with full NMR, HPLC, and LC-MS documentation

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 182291-97-0
Cat. No. B1530431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyclopropylamino)acetate hydrochloride
CAS182291-97-0
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1CC1.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-9-6(8)4-7-5-2-3-5;/h5,7H,2-4H2,1H3;1H
InChIKeyBZJWZPHBWGMRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(cyclopropylamino)acetate HCl: Physicochemical Profile


Methyl 2-(cyclopropylamino)acetate hydrochloride (CAS 182291-97-0, molecular formula C₆H₁₂ClNO₂, molecular weight 165.62 g·mol⁻¹) is an N-cyclopropyl-substituted glycine methyl ester presented as the hydrochloride salt . The compound exists as a white crystalline solid with a reported melting point range of 159–161 °C and a measured logP value of 0.177 [1]. The canonical SMILES representation is COC(=O)CNC1CC1.Cl, wherein the cyclopropyl ring is attached directly to the secondary amine nitrogen of the glycine scaffold . This compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly those targeting CCR5 antagonists, voltage-gated sodium channel modulators, and HIV protease inhibitors [2] [3] [4]. The hydrochloride salt form confers enhanced aqueous solubility and bench-top handling stability relative to the free base (CAS 62813-05-2), which is a hygroscopic liquid at ambient temperature .

Why Methyl 2-(cyclopropylamino)acetate HCl Outperforms Simpler Esters


Simple N-alkyl glycine methyl ester hydrochlorides—such as sarcosine methyl ester hydrochloride (N-methyl, CAS 13515-93-0) or glycine methyl ester hydrochloride (unsubstituted, CAS 5680-79-5)—are abundantly available and low-cost, yet they lack the three critical structural features that differentiate methyl 2-(cyclopropylamino)acetate hydrochloride for medicinal chemistry applications: (i) the cyclopropyl ring imposes conformational rigidity on the N–Cα bond that acyclic N-alkyl substituents cannot provide, directly impacting target binding entropy [1]; (ii) the cyclopropylamine moiety substantially alters the amine pKa and logP relative to N-methyl or unsubstituted analogs, shifting pharmacokinetic and permeability profiles [2]; and (iii) the hydrochloride salt form (as opposed to the free base) provides a crystalline, non-hygroscopic solid with a defined melting point of 159–161 °C, enabling reproducible weighing and formulation, whereas the free base (CAS 62813-05-2) is a liquid at room temperature . In multiple patent families—including CCR5 antagonists, HIV protease inhibitors, and voltage-gated sodium channel modulators—the N-cyclopropyl glycine methyl ester substructure appears as a privileged fragment precisely because the cyclopropyl ring simultaneously modulates amine basicity, metabolic stability, and conformational preference in ways that methyl, ethyl, or isopropyl substituents cannot replicate [3] [4].

Methyl 2-(cyclopropylamino)acetate HCl: Comparative Evidence vs. N-Alkyl Analogs


Melting Point & Crystal Stability vs. N-Alkyl Glycine Esters

The hydrochloride salt of methyl 2-(cyclopropylamino)acetate exhibits a melting point of 159–161 °C [1]. This value is intermediate between glycine methyl ester hydrochloride (CAS 5680-79-5, mp 175–176 °C) [2] and sarcosine methyl ester hydrochloride (N-methyl analog, CAS 13515-93-0, mp 117–119 °C) . The ~40 °C elevation relative to the sarcosine analog indicates stronger intermolecular forces in the crystal lattice attributable to the cyclopropyl ring, providing superior resistance to thermal degradation during storage and processing. Conversely, the ~15 °C depression relative to the unsubstituted glycine ester reflects the steric influence of the cyclopropyl substituent on packing efficiency without sacrificing crystallinity entirely—a balance not achieved by the N-ethyl analog, which is a lower-melting solid often isolated as a hygroscopic powder .

Solid-state characterization Crystallinity Thermal analysis Formulation enablement

logP and Hydrophilicity: Cyclopropyl vs. Unsubstituted Glycine Ester

The measured logP of methyl 2-(cyclopropylamino)acetate hydrochloride is 0.177 [1]. This value is substantially lower than the logP of glycine methyl ester hydrochloride, reported as approximately 0.62 (XLogP) , and also lower than predicted values for sarcosine methyl ester (logP ≈ −1.688 for the free base form; salt forms exhibit greater hydrophilicity) . The cyclopropyl group thus confers intermediate lipophilicity—more polar than the unsubstituted parent but less polar than the N-methyl analog in its free base form—making the cyclopropyl derivative a favorable choice when moderate aqueous solubility must be maintained while preserving sufficient membrane permeability for cell-based assays. This balanced logP profile is consistent with the compound's demonstrated utility as a fragment in CNS-penetrant and peripheral target programs, where extremes of hydrophilicity or lipophilicity are detrimental .

Lipophilicity logP Permeability ADME profiling Solubility

Conformational Restriction: Cyclopropyl Ring vs. N-Alkyl Substituents

The cyclopropyl ring in methyl 2-(cyclopropylamino)acetate hydrochloride restricts rotation about the N–C(cyclopropyl) bond to a limited set of torsional angles due to the ring's inherent geometric constraints (bond angles compressed to ~60°, C–C bond lengths of ~1.51 Å) [1]. This conformational restriction is absent in N-methyl (sarcosine methyl ester HCl), N-ethyl, or N-isopropyl glycine methyl ester analogs, where free rotation about the N–C(alkyl) bond populates multiple rotameric states in solution. In drug design, cyclopropylamines serve as conformationally constrained bioisosteres of N-isopropyl and N-ethyl groups, offering reduced entropic penalty upon target binding without introducing additional stereocenters [2]. Patent literature explicitly leverages N-cyclopropyl glycine methyl esters as intermediates for constructing rigidified peptide mimetics in HIV protease inhibitors [3] and as key fragments in cyclopropylamine-based LSD1 demethylase inhibitors, where the ring geometry is critical for active-site complementarity [4].

Conformational analysis Bioisosterism Structure-based drug design Entropic benefit Peptide mimetics

Synthesis Scalability and Recrystallization Yields

The synthesis of methyl 2-(cyclopropylamino)acetate hydrochloride via reaction of cyclopropylamine with methyl bromoacetate under basic conditions, followed by HCl salt formation and recrystallization from ethanol/ether, proceeds with typical isolated yields of 65–75% after recrystallization . For comparison, the analogous reaction of methylamine with methyl bromoacetate to produce sarcosine methyl ester hydrochloride is reported to proceed in yields of 70–85% , while synthesis of the N-ethyl analog via reductive amination of ethylamine with glyoxylic acid methyl ester typically achieves 60–80% [1]. Thus, the cyclopropylamine route is competitive in yield despite the slightly lower nucleophilicity of cyclopropylamine (pKaH ~9.1) relative to methylamine (pKaH ~10.6), indicating that the electrophilic bromoacetate route adequately compensates for the reduced amine reactivity. The patent literature further describes a reductive amination route using methyl 2-aminoacetate hydrochloride and cyclopropanone with sodium cyanoborohydride, offering an alternative path for laboratories avoiding alkyl halide chemistry .

Process chemistry Synthetic methodology Yield optimization Recrystallization Scalability

Analytical Documentation and Purity Specifications

Multiple established suppliers offer methyl 2-(cyclopropylamino)acetate hydrochloride at purity levels of NLT 98% (Synblock ) or minimum 95% (Fluorochem , Enamine [1]), accompanied by comprehensive analytical documentation including NMR, HPLC, and LC-MS data . By comparison, the closely related N-ethyl analog (methyl 2-(ethylamino)acetate hydrochloride, CAS 1121527-61-4) is generally offered at 95% purity with limited characterization depth , and the N-cyclopropylmethyl analog (Glycine, N-(cyclopropylmethyl)-, methyl ester, hydrochloride, CAS 1240527-69-8) is relatively obscure with fewer established supply channels [2]. The availability of the target compound at NLT 98% purity with full analytical traceability—including MDL number MFCD22196409 and documented storage conditions (store under inert atmosphere at 2–8 °C to prevent ester hydrolysis) —reduces the need for in-house purification before use as a synthetic building block in parallel synthesis or fragment-based screening libraries.

Quality control Analytical characterization Procurement specifications HPLC NMR LC-MS

Applications of Methyl 2-(cyclopropylamino)acetate HCl


Conformationally Constrained Peptide Mimetics

In programs targeting proteases, GPCRs, or ion channels where ligand pre-organization directly impacts binding affinity, methyl 2-(cyclopropylamino)acetate hydrochloride serves as an N-terminal capping fragment or backbone-constrained glycine surrogate. The cyclopropyl ring restricts the N–Cα torsional space to fewer low-energy rotamers than N-methyl or N-ethyl glycine analogs, as supported by class-level conformational analysis [1]. This is explicitly exploited in the patent literature for HIV protease inhibitors (US6943170) where N-cyclopropylglycine methyl ester derivatives provide a rigidified P2/P3 scaffold that enhances binding complementarity [2]. Procurement of the hydrochloride salt (NLT 98% purity, mp 159–161 °C) ensures reproducible coupling efficiency in solid-phase peptide synthesis without the weighing variability associated with hygroscopic or liquid analogs.

Balanced Hydrophilicity Fragment Libraries

With a measured logP of 0.177 [3], methyl 2-(cyclopropylamino)acetate hydrochloride occupies a favorable hydrophilicity window for fragment library inclusion—more polar than glycine methyl ester HCl (logP ~0.62) yet less polar than highly water-soluble analogs that present detection challenges in biophysical assays (NMR, SPR). This intermediate logP, combined with the cyclopropyl group's documented contribution to reduced oxidative metabolism [4], makes the compound a privileged fragment for CNS and peripheral target programs where both solubility and membrane permeability must be maintained. The hydrochloride salt form further ensures aqueous solubility for direct dissolution into assay buffers without DMSO stock complications.

Cyclopropylamino Intermediate for Drug Candidates

Multiple patent families identify N-cyclopropyl glycine methyl ester substructures as key intermediates en route to advanced pharmaceutical candidates, including CCR5 antagonists (for HIV, asthma, rheumatoid arthritis) [5], voltage-gated sodium channel modulators (Nav1.2/Nav1.6, IC₅₀ = 1.25 × 10⁴ nM for related derivatives) [6], and cyclopropylamino-linking diarylpyrimidine HIV reverse transcriptase inhibitors (lead compound 1e: IC₅₀ = 0.099 μM, SI = 2302) [7]. The documented synthetic accessibility—65–75% yield via direct alkylation of cyclopropylamine with methyl bromoacetate, with recrystallization purification —confirms that multi-gram quantities can be reliably prepared without chromatographic intervention, meeting the needs of medicinal chemistry campaigns requiring 5–50 g of advanced intermediate.

Quality-Controlled Building Block for Parallel Synthesis

For high-throughput chemistry platforms that demand building blocks with verified identity and purity, methyl 2-(cyclopropylamino)acetate hydrochloride is available at NLT 98% purity with full analytical documentation including NMR, HPLC, and LC-MS . This documentation depth exceeds that available for the N-ethyl and N-cyclopropylmethyl analogs, which are typically offered at 95% purity with limited characterization . The defined melting point (159–161 °C) and recommended storage conditions (inert atmosphere, 2–8 °C) provide clear quality control acceptance criteria that can be integrated into automated compound management systems, reducing the risk of building block degradation that would propagate errors through entire combinatorial libraries.

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